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Compound of Interest

Compound Name: (+)-cis-Carveol

Cat. No.: B1210335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the stereochemical properties of (+)-cis-
carveol, a naturally occurring monoterpenoid. Its focus is on the structural nuances, analytical

methodologies, and synthetic pathways relevant to research and development. All quantitative

data is presented in tabular format for clarity, and key experimental workflows are visualized

using logical diagrams.

Molecular Structure and Stereoisomerism
Carveol is a monocyclic monoterpenoid alcohol with the chemical formula C₁₀H₁₆O.[1] Its

structure contains two stereocenters at the C1 and C5 positions of the cyclohexene ring, giving

rise to four possible stereoisomers. These isomers are grouped into two pairs of enantiomers

(cis and trans) which are diastereomeric to each other.

(+)-cis-Carveol is specifically the (1S,5S)-stereoisomer.[1] Its enantiomer, (-)-cis-carveol,

possesses the (1R,5R) configuration.[2] The relationship between the four stereoisomers of

carveol is critical for understanding their distinct biological activities and sensory properties.
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Stereochemical relationships between the four isomers of carveol.

Physicochemical and Spectroscopic Data
The physical and spectral properties of (+)-cis-carveol are essential for its identification and

characterization. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of (+)-cis-Carveol

Property Value

IUPAC Name
(1S,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-

en-1-ol[1]

Molecular Formula C₁₀H₁₆O

Molecular Weight 152.23 g/mol [1]

Boiling Point 87-88 °C at 5.5 mmHg[3]

Specific Optical Rotation [α]ᴅ +30.4° (c=2 in Methanol)[3]
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Table 2: Representative Spectroscopic Data for cis-Carveol

Technique Data (Solvent: CDCl₃)

Mass Spectrometry (EI-MS) Major Fragments (m/z): 84, 109, 134[1]

¹³C Nuclear Magnetic Resonance (NMR)

Representative Chemical Shifts (δ, ppm): 149.2

(C8), 134.4 (C2), 121.3 (C6), 109.1 (C9), 67.0

(C1), 41.5 (C5), 34.4 (C4), 31.0 (C3), 20.9

(C10), 20.7 (C7)

Note: NMR data is representative for the cis-carveol structure. Spectra can be accessed via the

SpectraBase database.[4]

Experimental Protocols
Synthesis of (+)-cis-Carveol via Luche Reduction
A highly stereoselective method for synthesizing (+)-cis-carveol is the Luche reduction of (S)-

(+)-carvone. This reaction utilizes sodium borohydride in the presence of a lanthanide salt,

typically cerium(III) chloride, to achieve a 1,2-reduction of the α,β-unsaturated ketone, favoring

the formation of the allylic alcohol.

Methodology:

Preparation: (S)-(+)-Carvone (1.0 eq) and Cerium(III) chloride heptahydrate (CeCl₃·7H₂O,

0.25 eq) are dissolved in methanol (MeOH) in a reaction flask. The solution is cooled to 0 °C

in an ice bath.

Reagent Addition: Sodium borohydride (NaBH₄, 1.0 eq) is dissolved separately in methanol

and added dropwise to the cooled carvone solution over a period of 5-10 minutes.

Reaction: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC)

using a hexane:ethyl acetate (5:1) eluent. The reaction typically reaches completion within

30 minutes.

Workup: Upon completion, the reaction is quenched by the addition of 2N hydrochloric acid

(HCl). The aqueous mixture is then extracted three times with diethyl ether (Et₂O).
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Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,

and the solvent is removed under reduced pressure. The crude product can be purified by

silica gel column chromatography to yield pure (+)-cis-carveol.[4]

Reaction
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Workflow for the synthesis and purification of (+)-cis-carveol.
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Stereochemical Analysis
Confirming the stereochemical identity and purity of (+)-cis-carveol requires specific analytical

techniques.

Methodologies:

Polarimetry:

Protocol: A solution of the purified compound is prepared at a known concentration (e.g., 2

g/100 mL in methanol). The optical rotation is measured using a polarimeter at the sodium

D-line (589 nm).

Purpose: To determine the specific rotation [α]ᴅ, which confirms the enantiomeric identity

and provides an initial assessment of enantiomeric excess. A positive value is expected for

(+)-cis-carveol.[3]

Chiral Gas Chromatography (GC):

Protocol: The sample is analyzed on a GC system equipped with a chiral stationary phase

column (e.g., a cyclodextrin-based column like β-DEX or HP-chiral-20B). An appropriate

temperature program is used to separate the stereoisomers. For example, an oven

program could be: 40°C for 5 min, then ramp at 1°C/min to 130°C, then at 2°C/min to

200°C.

Purpose: To separate and quantify all four stereoisomers of carveol, allowing for precise

determination of both enantiomeric excess (ee) and diastereomeric excess (de).
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Logical workflow for the stereochemical analysis of (+)-cis-carveol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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